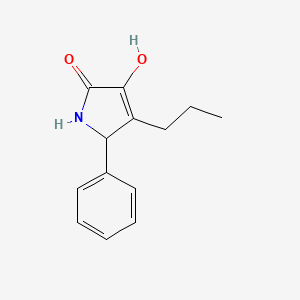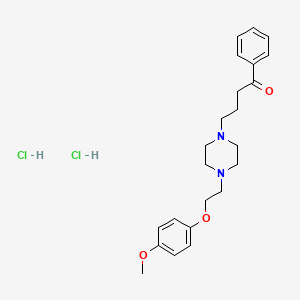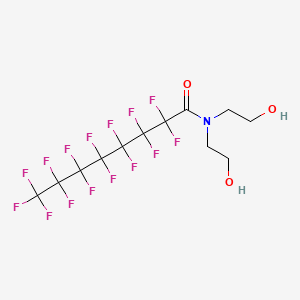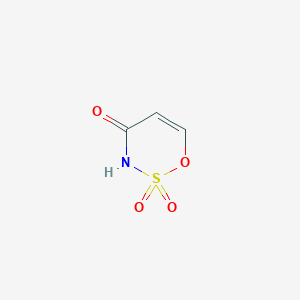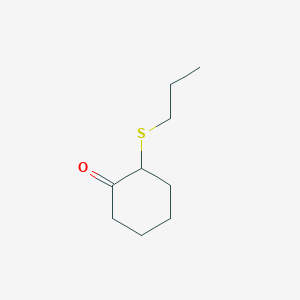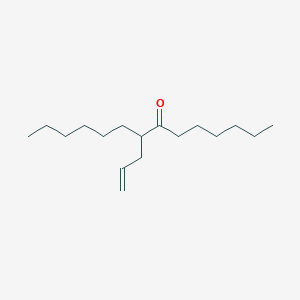
Barium--oxoplatinum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium–oxoplatinum (1/1) typically involves the reaction of barium salts with platinum compounds under controlled conditions. One common method is the co-precipitation technique, where barium chloride and platinum chloride are mixed in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain barium–oxoplatinum (1/1) .
Industrial Production Methods
Industrial production of barium–oxoplatinum (1/1) may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Barium–oxoplatinum (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of barium and platinum, which can participate in different chemical processes .
Common Reagents and Conditions
Oxidation: Barium–oxoplatinum (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens or other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium sulfate and platinum oxides, while reduction can produce elemental platinum and barium compounds .
Aplicaciones Científicas De Investigación
Barium–oxoplatinum (1/1) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal interactions with biological molecules.
Medicine: Barium–oxoplatinum (1/1) is being explored for its potential use in cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the production of advanced materials and coatings, as well as in the development of sensors and electronic devices .
Mecanismo De Acción
The mechanism of action of barium–oxoplatinum (1/1) involves its interaction with molecular targets and pathways within cells. The compound can bind to proteins and nucleic acids, affecting their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Barium sulfate: Used as a contrast agent in medical imaging.
Platinum oxides: Utilized in catalytic converters and other industrial applications
Uniqueness
Barium–oxoplatinum (1/1) is unique due to its combination of barium and platinum, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications that are not possible with other similar compounds .
Conclusion
Barium–oxoplatinum (1/1) is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable material for research and development.
Propiedades
Número CAS |
50957-65-8 |
|---|---|
Fórmula molecular |
BaOPt |
Peso molecular |
348.41 g/mol |
InChI |
InChI=1S/Ba.O.Pt |
Clave InChI |
BIGXVYHHNTVTIZ-UHFFFAOYSA-N |
SMILES canónico |
O=[Pt].[Ba] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


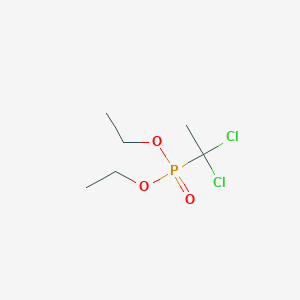
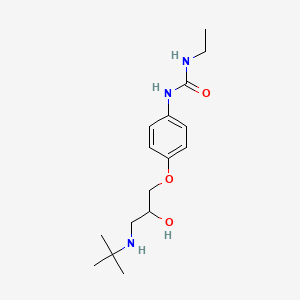
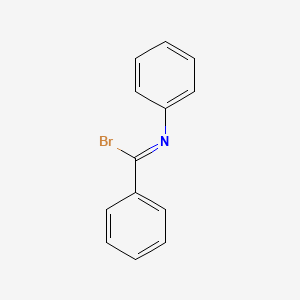
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
